molecular formula C12H13NO3 B8721813 2-(7-Methoxy-quinolin-4-yloxy)-ethanol

2-(7-Methoxy-quinolin-4-yloxy)-ethanol

Cat. No.: B8721813
M. Wt: 219.24 g/mol
InChI Key: JKCOXELNHWVXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxy-quinolin-4-yloxy)-ethanol is a quinoline-based chemical building block intended for research applications only. It is not for diagnostic or therapeutic use. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities . The 7-methoxyquinoline scaffold, in particular, is a privileged structure in drug discovery. This specific derivative, featuring an ethoxyethanol side chain, is a functionalized analog of core structures being explored for their potent biological effects. Research indicates that similar 2-(quinolin-4-yloxy)acetamide compounds demonstrate excellent activity against Mycobacterium tuberculosis , including multidrug-resistant strains, by potentially targeting the QcrB subunit of the cytochrome bc1 complex, a crucial component of bacterial energy metabolism . Furthermore, methoxy-substituted quinolines are frequently investigated for their antitumor potential, as the methoxy group at the 7-position is known to enhance antitumor activity in some quinoline-based compounds . Scientists utilize this chemical as a versatile synthetic intermediate for constructing more complex molecules and for evaluating new therapeutic agents in fields such as infectious disease and oncology research.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(7-methoxyquinolin-4-yl)oxyethanol

InChI

InChI=1S/C12H13NO3/c1-15-9-2-3-10-11(8-9)13-5-4-12(10)16-7-6-14/h2-5,8,14H,6-7H2,1H3

InChI Key

JKCOXELNHWVXGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Mitsunobu reaction enables stereospecific ether formation between 4-hydroxy-7-methoxyquinoline and 2-hydroxyethanol derivatives. As demonstrated in EP 2,641,897 B1, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of alcohols under mild conditions.

Procedure :

  • Reactants : 4-Hydroxy-7-methoxyquinoline (1.0 equiv), 2-(tert-butyldimethylsilyloxy)ethanol (1.3 equiv).

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 12–24 h.

  • Workup : Silica gel chromatography (hexane/ethyl acetate 4:1) yields the silyl-protected intermediate, followed by desilylation using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Key Data :

ParameterValue
Yield (protected)62–68%
Yield (final)85–90%
Reaction Time18 h

Advantages : High regioselectivity, compatibility with acid-sensitive substrates.
Limitations : Requires stoichiometric PPh₃, generating phosphine oxide waste.

Nucleophilic Aromatic Substitution Strategies

Displacement of C4 Chloride

4-Chloro-7-methoxyquinoline serves as a precursor for introducing the 2-hydroxyethoxy group via SNAr (nucleophilic aromatic substitution). The reaction proceeds under basic conditions, leveraging the electron-withdrawing effect of the quinoline nitrogen to activate the C4 position.

Procedure :

  • Reactants : 4-Chloro-7-methoxyquinoline (1.0 equiv), 2-hydroxyethanol (3.0 equiv).

  • Conditions : Cesium carbonate (Cs₂CO₃, 2.5 equiv), dimethylformamide (DMF), 80°C, 8–12 h.

  • Workup : Aqueous extraction (ethyl acetate/water), column chromatography (DCM/methanol 9:1).

Key Data :

ParameterValue
Yield48–55%
Purity (HPLC)>95%

Side Reactions : Competing hydrolysis of the chloride to 4-hydroxy-7-methoxyquinoline (5–8% yield).

Phase-Transfer Catalysis (PTC) Enhancement

Incorporating tetrabutylammonium bromide (TBAB) as a PTC accelerates the substitution by enhancing the nucleophilicity of 2-hydroxyethanol in biphasic systems (toluene/water).

Optimized Conditions :

  • TBAB (0.1 equiv), NaOH (2.0 equiv), 90°C, 6 h.

  • Yield Improvement : 58–63%.

Alkylation of 4-Hydroxy-7-methoxyquinoline

Direct alkylation of the phenolic oxygen at C4 with 2-bromoethanol represents a straightforward yet less efficient route.

Procedure :

  • Reactants : 4-Hydroxy-7-methoxyquinoline (1.0 equiv), 2-bromoethanol (1.5 equiv).

  • Conditions : Potassium carbonate (K₂CO₃, 2.0 equiv), acetonitrile (MeCN), reflux (82°C), 24 h.

  • Workup : Filtration, solvent evaporation, recrystallization (ethanol/water).

Key Data :

ParameterValue
Yield35–40%
ByproductsDi-alkylated species (10–15%)

Drawbacks : Low efficiency due to poor leaving group ability of bromide and competing O- vs. N-alkylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Mitsunobu Reaction62–68>98HighModerate
SNAr48–6395–97ModerateHigh
Direct Alkylation35–4090–92LowLow

Trade-offs : The Mitsunobu route offers superior purity but suffers from higher reagent costs, while SNAr balances yield and scalability for industrial applications.

Experimental Optimization and Challenges

Protective Group Strategies

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) protection of the 2-hydroxyethyl group prevents self-condensation during Mitsunobu reactions.

  • Benzyl Ethers : Alternative protection with benzyl bromide (BnBr) under basic conditions, though requiring hydrogenolysis for deprotection.

Solvent and Temperature Effects

  • Mitsunobu : Polar aprotic solvents (DCM, THF) favor higher yields over protic solvents.

  • SNAr : DMF outperforms DMSO and acetonitrile due to superior solvation of Cs₂CO₃.

Catalytic Innovations

  • Palladium-Free Systems : Avoiding Pd catalysts (cf. Suzuki couplings) reduces metal contamination in pharmaceutical contexts .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(7-Methoxy-quinolin-4-yloxy)-ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1. Structural Comparison of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol with Analogs

Compound Name Substituents (Quinoline Position) Molecular Weight (g/mol) Functional Groups Key Properties/Activities Reference
2-(7-Methoxy-quinolin-4-yloxy)-ethanol 7-OCH₃, 4-O-(CH₂)₂OH 219.26 Quinoline, methoxy, ether, -OH Polar, potential H-bond donor Target
2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol 2-O-(CH₂)₂O(CH₂)₂OH, 3-benzimidazolyl ~350* Benzimidazole, ether, -OH Crystal stability via H-bonds
7-Methoxy-2-methylquinolin-4-ol 7-OCH₃, 2-CH₃, 4-OH 189.21 Quinoline, methoxy, -OH High H-bond capacity
Hydroxychloroquine sulfate 4-aminoquinoline derivatives ~433.99 Amino, hydroxyethyl Antimalarial, immunomodulatory
4-(methoxymethyl)-6-methyl-7-prop-2-enoxy-1H-quinolin-2-one 4-CH₂OCH₃, 7-OCH₂CHCH₂ ~287.31 Quinolinone, methoxymethyl, allyloxy Photobiological activity

*Estimated based on formula.

Key Observations:

In contrast, chlorinated analogs (e.g., ) exhibit electron-withdrawing effects, altering reactivity . The ethoxyethanol chain at position 4 introduces flexibility and polarity, distinguishing it from rigid substituents like benzimidazole () or methyl groups (). This may improve solubility compared to Hydroxychloroquine’s hydroxyethylamino chain .

Hydrogen-Bonding Capacity: The terminal hydroxyl group in the target compound enables H-bonding, similar to 7-Methoxy-2-methylquinolin-4-ol ().

Physicochemical Properties

Solubility and Lipophilicity
  • Hydroxychloroquine sulfate () has moderate aqueous solubility due to its ionic sulfate group. The target compound’s hydroxyl and ether groups may confer comparable or superior solubility in polar solvents.
  • 2-Methoxyethanol (), a simple analog, has a boiling point of 368.5 K and ΔfH°liquid = -435.3 kJ/mol. Extrapolating, the target compound’s larger size and polar groups likely result in higher boiling points and lower volatility .
Crystallinity and Stability
  • and highlight the role of substituents in crystal packing. The target compound’s ethoxyethanol chain may form intermolecular H-bonds (similar to ’s benzimidazole derivative), promoting stable crystalline phases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(7-Methoxy-quinolin-4-yloxy)-ethanol, and how can reaction conditions be optimized?

  • Methodological Guidance :

  • Quinoline Core Synthesis : Start with 7-methoxyquinolin-4-ol as the precursor. Use nucleophilic aromatic substitution (SNAr) by reacting with ethylene oxide or ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Vary reaction parameters such as temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst (e.g., phase-transfer catalysts) to improve yield. Monitor progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity using NMR (¹H/¹³C) and HRMS .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol?

  • Methodological Guidance :

  • ¹H/¹³C NMR : Identify characteristic signals: quinoline C4-OCH₂CH₂OH (δ ~4.2–4.4 ppm for OCH₂, δ ~3.6–3.8 ppm for CH₂OH), 7-methoxy group (δ ~3.9 ppm), and aromatic protons (δ ~6.8–8.5 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylene glycol moiety).
  • FT-IR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and ether (ν ~1100–1250 cm⁻¹) functional groups .

Q. How can solubility and stability of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol be assessed for in vitro studies?

  • Methodological Guidance :

  • Solubility Screen : Test in DMSO, ethanol, PBS (pH 7.4), and cell culture media. Use UV-Vis spectroscopy to quantify solubility limits (λmax ~270–300 nm for quinoline derivatives) .
  • Stability Assay : Incubate at 37°C in PBS and human liver microsomes. Analyze degradation via HPLC at 0, 6, 12, and 24 hours. Compare with controls .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol be resolved across different cell lines?

  • Methodological Guidance :

  • Dose-Response Studies : Conduct IC₅₀/EC₅₀ assays in multiple cell lines (e.g., HeLa, HepG2, primary cells) using standardized protocols (MTT/XTT assays) .
  • Mechanistic Profiling : Compare ROS generation (DCFH-DA assay), apoptosis (Annexin V/PI staining), and target engagement (SPR or thermal shift assays) to identify context-dependent effects .
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) and internal controls to minimize batch variability .

Q. What in silico strategies predict the binding affinity of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol to biological targets?

  • Methodological Guidance :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with quinoline-binding targets (e.g., TLR7/8, cytochrome P450). Focus on the methoxy and ethoxyethanol moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data .

Q. How can metabolic pathways and toxicity of 2-(7-Methoxy-quinolin-4-yloxy)-ethanol be characterized preclinically?

  • Methodological Guidance :

  • Metabolite Identification : Incubate with rat/human liver microsomes. Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .
  • Toxicity Screening : Perform Ames test (mutagenicity), hERG assay (cardiotoxicity), and zebrafish embryo toxicity (LC₅₀) studies. Cross-reference with structural analogs (e.g., hydroxychloroquine) .

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